![molecular formula C8H8BrNO3 B2738567 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene CAS No. 1807224-98-1](/img/structure/B2738567.png)
1-Bromo-5-methoxy-4-methyl-2-nitrobenzene
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Overview
Description
1-Bromo-5-methoxy-4-methyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO3 . It has a molecular weight of 246.06 . It is a solid substance that should be stored in a dry room at normal temperature .
It is a solid at room temperature . The compound’s water solubility and other physicochemical properties such as Log Po/w and Log S are not provided in the search results .
Scientific Research Applications
Synthetic Intermediates and Pharmaceuticals
1-Bromo-5-methoxy-4-methyl-2-nitrobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the production of Sorafenib , a tyrosine kinase inhibitor used in cancer therapy. Researchers utilize this compound to create structurally complex molecules with specific pharmacological properties .
Organic Synthesis and Cross-Coupling Reactions
The compound participates in Palladium-mediated Ullmann cross-coupling reactions . These reactions allow chemists to form carbon-carbon bonds, enabling the construction of more intricate organic molecules. Researchers have employed 1-bromo-5-methoxy-4-methyl-2-nitrobenzene as a substrate in these synthetic processes .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
properties
IUPAC Name |
1-bromo-5-methoxy-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSOAPODNIVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-methoxy-4-methyl-2-nitrobenzene |
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